3-Methoxy-1-(m-tolyl)-1H-pyrazole-5-carboxylic acid
CAS No.:
Cat. No.: VC17419562
Molecular Formula: C12H12N2O3
Molecular Weight: 232.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H12N2O3 |
|---|---|
| Molecular Weight | 232.23 g/mol |
| IUPAC Name | 5-methoxy-2-(3-methylphenyl)pyrazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C12H12N2O3/c1-8-4-3-5-9(6-8)14-10(12(15)16)7-11(13-14)17-2/h3-7H,1-2H3,(H,15,16) |
| Standard InChI Key | YHOOVEYQNJPTOZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC=C1)N2C(=CC(=N2)OC)C(=O)O |
Introduction
Chemical and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, 5-methoxy-2-(3-methylphenyl)pyrazole-3-carboxylic acid, reflects its substitution pattern: a methoxy group at position 5, a 3-methylphenyl (m-tolyl) group at position 2, and a carboxylic acid moiety at position 3 of the pyrazole ring. Key structural features include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₂N₂O₃ |
| Molecular Weight | 232.23 g/mol |
| Canonical SMILES | CC1=CC(=CC=C1)N2C(=CC(=N2)OC)C(=O)O |
| InChIKey | YHOOVEYQNJPTOZ-UHFFFAOYSA-N |
The m-tolyl group enhances lipophilicity, potentially improving membrane permeability, while the carboxylic acid enables salt formation for solubility optimization.
Spectroscopic and Physicochemical Properties
Though experimental data for this specific compound are sparse, analogous pyrazole-5-carboxylic acids typically exhibit:
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IR Spectroscopy: Stretching vibrations at ~1700 cm⁻¹ (C=O), ~1600 cm⁻¹ (C=N), and ~1250 cm⁻¹ (C-O) .
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NMR: Pyrazole ring protons resonate between δ 6.5–8.5 ppm, with methoxy signals near δ 3.8–4.0 ppm .
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Solubility: Moderate solubility in polar aprotic solvents (DMSO, DMF) but limited in water.
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters or 1,3-diketones. A representative pathway includes:
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Formation of Pyrazole Core: Reacting methyl 3-(3-methylphenyl)-3-oxopropanoate with methoxy-substituted hydrazines under reflux.
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Carboxylic Acid Introduction: Hydrolysis of the ester group using aqueous NaOH or HCl .
Key challenges include regioselectivity in pyrazole ring formation and purification of the carboxylic acid derivative.
Optimization Strategies
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Catalysis: Lewis acids (e.g., ZnCl₂) improve reaction yields by facilitating cyclization .
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Protecting Groups: Temporary protection of the carboxylic acid as a methyl ester prevents side reactions during synthesis.
Biological Activities and Mechanisms
Anti-Inflammatory Effects
Pyrazole derivatives inhibit cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6), reducing inflammation in rodent models . For example, compound 10a (a related pyrazole-carboxamide) showed 78% inhibition of carrageenan-induced edema .
Antimicrobial Activity
Methoxy and aryl substitutions enhance interactions with bacterial enzymes. Analog 11 (1,5-diaryl pyrazole) exhibited MIC values of 8 µg/mL against Staphylococcus aureus .
Structure-Activity Relationships (SAR)
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Methoxy Group: Electron-donating effects stabilize receptor binding .
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m-Tolyl Substituent: The 3-methyl group on the phenyl ring increases hydrophobic interactions with target proteins.
Applications in Research and Development
Medicinal Chemistry
This compound serves as a precursor for:
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Anticancer Agents: Pyrazole-carboxylic acids chelate metal ions in kinase active sites .
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Neuroprotective Drugs: Derivatives inhibit monoamine oxidase B (MAO-B), a target in Parkinson’s disease .
Agrochemical Innovations
Pyrazole derivatives are explored as:
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Herbicides: Disrupt plant acetolactate synthase (ALS).
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Fungicides: Inhibit ergosterol biosynthesis in fungal pathogens .
Future Directions
Research Priorities
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Pharmacokinetic Studies: ADMET profiling to assess oral bioavailability.
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Target Identification: High-throughput screening against kinase or protease libraries.
Synthetic Innovations
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